1-[4-(Benzyloxy)phenyl]ethane-1-thiol
Description
Significance of Thiol Functionality in Modern Organic Synthesis and Materials Science
The thiol group, or sulfhydryl group (-SH), is the sulfur analog of an alcohol's hydroxyl group and is a cornerstone of modern organic chemistry. wikipedia.orgbritannica.com Thiols are generally more acidic than their alcohol counterparts, a property stemming from the larger size of the sulfur atom and the relative weakness of the S-H bond compared to the O-H bond. masterorganicchemistry.comchemistrysteps.com This increased acidity facilitates the formation of thiolate anions (RS⁻), which are excellent nucleophiles. masterorganicchemistry.comlibretexts.org This high nucleophilicity is harnessed in a multitude of organic reactions, including S-alkylation to form thioethers and Michael additions. libretexts.org
The reactivity of thiols also extends to oxidation reactions. Mild oxidation of thiols yields disulfides (R-S-S-R), a linkage that is crucial in biochemistry for stabilizing the tertiary and quaternary structures of proteins through disulfide bridges between cysteine residues. wikipedia.orgchemistrysteps.comcreative-proteomics.com More vigorous oxidation can lead to sulfonic acids. britannica.comresearchgate.net The unique reactivity of thiols has led to their prominent role in "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. researchgate.net
In materials science, the thiol functionality is paramount for its ability to form self-assembled monolayers (SAMs) on the surfaces of noble metals, particularly gold. semanticscholar.orgsigmaaldrich.com The strong affinity between sulfur and gold leads to the spontaneous formation of highly ordered, crystalline-like molecular layers. sigmaaldrich.com These SAMs provide a straightforward method for tailoring the surface properties of materials, enabling applications in nanotechnology, electronics, and sensor development. creative-proteomics.comsemanticscholar.orgethz.ch
Overview of Benzyloxy-Substituted Aromatic Systems as Versatile Building Blocks in Chemical Research
The benzyloxy group (benzyl ether, -OCH₂C₆H₅) is a widely utilized protecting group in organic synthesis, particularly for alcohols and carboxylic acids. wikipedia.orglibretexts.org A protecting group is a molecular fragment that is temporarily installed to mask a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule. The benzyl (B1604629) group is favored due to its stability under a wide range of acidic and basic conditions. chem-station.com
The installation of a benzyl group, or benzylation, is typically achieved through a Williamson ether synthesis, reacting an alcohol with a benzyl halide like benzyl bromide (BnBr) in the presence of a base. chem-station.comorganic-chemistry.orgcommonorganicchemistry.com Its robustness allows for complex multi-step syntheses to be performed without affecting the protected hydroxyl group.
A key advantage of the benzyloxy group is the variety of methods available for its removal (deprotection). The most common method is catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium-on-carbon catalyst), which cleaves the C-O bond to regenerate the alcohol and produce toluene (B28343) as a byproduct. chem-station.comcommonorganicchemistry.com This deprotection is generally clean and high-yielding. Alternative methods include the use of strong acids or oxidative cleavage. chem-station.comorganic-chemistry.org This versatility makes benzyloxy-substituted aromatic compounds valuable intermediates in the synthesis of complex natural products and pharmaceuticals. wikipedia.org
Structural Classification and Research Relevance of 1-[4-(Benzyloxy)phenyl]ethane-1-thiol within Organic Chemistry
This compound is classified as a benzylic thiol. The thiol group is attached to a carbon atom that is directly bonded to an aromatic ring (the benzylic position), which influences its reactivity. The structure also contains a benzyloxy group attached at the para position of the phenyl ring.
While specific research focusing extensively on this compound is not widely published, its structure suggests significant research relevance as a synthetic intermediate. Its precursor, 1-[4-(benzyloxy)phenyl]ethanone, is a known compound used in chemical synthesis. chembk.commolport.com The conversion of a ketone to a thiol can be achieved through various synthetic routes, including reduction of the ketone to an alcohol followed by conversion to a thiol.
The research relevance of this compound lies in its potential as a building block. The thiol group can be used to introduce the 1-[4-(benzyloxy)phenyl]ethyl moiety into larger molecules through nucleophilic substitution or addition reactions. libretexts.org Subsequently, the benzyloxy protecting group can be selectively removed to reveal a phenolic hydroxyl group. chem-station.com This phenol (B47542) can then undergo further functionalization, such as etherification or esterification. This dual functionality makes the compound a potentially valuable intermediate in the synthesis of pharmaceuticals or other complex organic molecules where a substituted phenol is a key structural feature.
Below are tables detailing the properties of the core functional groups and the parent compound.
Table 1: Properties of Core Functional Groups
| Functional Group | Chemical Formula | Key Characteristics |
| Thiol (Sulfhydryl) | -SH | More acidic than alcohols; strong nucleophile (as thiolate); forms disulfides upon oxidation. wikipedia.orgmasterorganicchemistry.com |
| Benzyloxy | -OCH₂C₆H₅ | Stable protecting group for alcohols; removed by hydrogenolysis. chem-station.comcommonorganicchemistry.com |
Table 2: Physicochemical Properties of this compound and a Related Precursor
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | C₁₅H₁₆OS | 244.35 |
| 1-[4-(Benzyloxy)phenyl]ethanone | C₁₅H₁₄O₂ | 226.27 |
Synthetic Strategies for this compound
The synthesis of this compound, a specialized organosulfur compound, involves a multi-step process requiring careful strategic planning. The methodologies focus on the construction of the core molecular framework and the precise installation of the key functional groups—the benzyloxy ether and the thiol moiety. This article details the synthetic pathways, beginning with a conceptual breakdown of the molecule through retrosynthetic analysis and progressing to the practical synthesis of precursors and the final installation of the thiol group.
Structure
3D Structure
Properties
Molecular Formula |
C15H16OS |
|---|---|
Molecular Weight |
244.4 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)ethanethiol |
InChI |
InChI=1S/C15H16OS/c1-12(17)14-7-9-15(10-8-14)16-11-13-5-3-2-4-6-13/h2-10,12,17H,11H2,1H3 |
InChI Key |
IFGHYVJFZJBXLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)S |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 4 Benzyloxy Phenyl Ethane 1 Thiol
The reactivity of 1-[4-(Benzyloxy)phenyl]ethane-1-thiol is primarily dictated by the thiol (-SH) group, with the benzyloxy moiety also influencing its chemical behavior.
Thiol Group Reactivity and Transformations
The thiol group is a versatile functional group that can undergo a variety of chemical transformations.
A characteristic reaction of thiols is their oxidation to disulfides. sci-hub.se This conversion can be achieved using mild oxidizing agents such as air or oxygen, and more vigorous conditions can lead to the formation of higher oxidation state sulfur compounds like sulfonic acids (RSO3H). sci-hub.se The oxidation process is often catalyzed by heavy metal ions. sci-hub.se The general order of reactivity for the oxidation of mercaptans to disulfides is ArSH > HOOCCH2SH > RCH2SH > RR'CHSH > RR'R''CSH. sci-hub.se
Thiol oxidation to disulfides can be a two-step process involving intermediate species and can proceed through one- or two-electron redox pathways, depending on the oxidant. nih.gov Two-electron oxidation can occur via a sulfenic acid (RSOH) intermediate, which reacts rapidly with another thiol to form a disulfide. nih.gov One-electron oxidation generates thiyl radicals, and the recombination of two thiyl radicals results in a disulfide. nih.gov
The oxidation of disulfides can be further extended to thiolsulfinates. For instance, cyclic seleninate esters can catalyze the oxidation of disulfides to thiolsulfinates using hydrogen peroxide. nih.gov
| Reactant | Oxidizing Agent | Product | Catalyst |
| Thiol (RSH) | Mild Oxidants (e.g., O2) | Disulfide (RSSR) | Heavy Metal Ions |
| Thiol (RSH) | Strong Oxidants | Sulfonic Acid (RSO3H) | - |
| Disulfide (RSSR) | Hydrogen Peroxide | Thiolsulfinate (RS(O)SR) | Cyclic Seleninate Ester |
The thiol group is a potent nucleophile, particularly in its deprotonated thiolate form (RS-), and readily participates in carbon-heteroatom bond formation. A prominent example is the thiol-epoxy reaction, a base-catalyzed ring-opening of epoxides by thiol nucleophiles. utwente.nl This reaction is considered a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. magtech.com.cn The reaction mechanism involves the formation of a more nucleophilic thiolate anion in the presence of a base, which then attacks the epoxide ring. upc.edu
Another significant reaction is the nucleophilic conjugate addition of thiols to activated alkynes, known as the thiol-yne Michael addition. nih.gov This reaction is a powerful tool for carbon-sulfur bond formation. hse.ru The nucleophilic attack of a thiol on an activated alkyne leads to the formation of a vinyl sulfide (B99878). nih.gov
| Reaction Type | Electrophile | Product | Catalyst |
| Thiol-Epoxy Reaction | Epoxide | β-Hydroxy Thioether | Base |
| Thiol-Yne Michael Addition | Activated Alkyne | Vinyl Sulfide | Base |
Thiyl radicals (RS•) are versatile reactive intermediates that can be generated through various methods, including hydrogen atom abstraction, one-electron oxidation, or homolytic cleavage of the S-H bond via radiolysis or photolysis. nih.govprinceton.edu These radicals play a crucial role in radical thiol-ene reactions, which involve the anti-Markovnikov addition of a thiol's S-H bond across an alkene. nih.gov This "click" reaction is highly efficient and compatible with a wide range of functional groups. nih.gov
The initiation of radical thiol-ene reactions can be achieved through thermal or UV activation of a radical initiator or by direct UV irradiation. nih.gov More recently, visible light photoredox catalysis has emerged as a mild and efficient method to initiate these reactions. nih.gov
Thiyl radicals are also key intermediates in thiol-yne reactions, where they add to alkynes to form vinyl sulfides. researchgate.net The radical pathway of the thiol-yne reaction is known for its high conversions and good functional group tolerance. nih.gov
| Reaction Type | Reactant | Intermediate | Product |
| Radical Thiol-Ene | Alkene | Thiyl Radical (RS•) | Thioether |
| Radical Thiol-Yne | Alkyne | Thiyl Radical (RS•) | Vinyl Sulfide |
Thiol-mediated ligation strategies are powerful tools for the construction of larger molecules, particularly in peptide and protein synthesis. Native chemical ligation (NCL) is a prominent example, where a peptide thioester reacts with a peptide bearing an N-terminal cysteine to form a native amide bond. eurpepsoc.com The mechanism involves an intermolecular thioesterification followed by a rapid intramolecular S-to-N acyl transfer. eurpepsoc.com
Desulfurization is a process that involves the removal of sulfur from a molecule. In the context of thiophenols, desulfurization can occur under thermolytic conditions. For example, the thermolysis of 4-aminothiophenol (B129426) can lead to the formation of aniline (B41778) through the extrusion of sulfur. nih.gov
| Process | Description | Key Intermediates/Reactants |
| Native Chemical Ligation | Formation of a native amide bond between two peptide fragments. | Peptide thioester, N-terminal cysteine |
| Desulfurization | Removal of sulfur from a molecule. | Thiophenol, Heat |
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. Several thiol-based reactions fall under this category, offering efficient pathways for the synthesis and modification of molecules and materials.
Thiol-Ene Reaction: As previously discussed, this reaction involves the radical-mediated addition of a thiol across a double bond. nih.gov It is a step-growth process that results in homogeneous networks. researchgate.net
Thiol-Yne Reaction: This reaction involves the addition of a thiol to an alkyne, which can proceed through either a radical or a nucleophilic mechanism. nih.gov The alkyne can react with two equivalents of thiol, first forming a vinyl sulfide and then a dithioether. researchgate.net
Thiol-Isocyanate Reaction: This is a highly efficient nucleophilic addition of a thiol to an isocyanate, forming a thiourethane linkage. researchgate.net The reaction is often base-catalyzed and proceeds rapidly to high conversions. researchgate.netsci-hub.se
Thiol-Epoxy Reaction: This base-catalyzed reaction involves the nucleophilic attack of a thiol on an epoxide ring, resulting in the formation of a β-hydroxy thioether. utwente.nlupc.edu
| Thiol-X Click Reaction | "X" Moiety | Product | Mechanism |
| Thiol-Ene | Alkene | Thioether | Radical |
| Thiol-Yne | Alkyne | Vinyl Sulfide/Dithioether | Radical or Nucleophilic |
| Thiol-Isocyanate | Isocyanate | Thiourethane | Nucleophilic |
| Thiol-Epoxy | Epoxy | β-Hydroxy Thioether | Nucleophilic |
Reactivity of the Benzyloxy Moiety
The benzyloxy group is known to be a pharmacophore that can be introduced into various molecular scaffolds to modulate their biological activity. For instance, the position of the benzyloxy group on an aromatic ring can significantly impact the inhibitory activity of chalcone (B49325) derivatives against monoamine oxidase B (MAO-B). nih.gov Specifically, a para-substituted benzyloxy group has been shown to enhance MAO-B inhibition compared to an ortho-substituted one. nih.gov
In terms of chemical reactivity, the benzylic C-O bond can be cleaved under certain conditions, such as catalytic hydrogenation, to deprotect the phenolic hydroxyl group. This debenzylation reaction is a common strategy in organic synthesis.
Furthermore, the aromatic rings of the benzyloxy group can undergo electrophilic aromatic substitution reactions, although the thiol group's sensitivity to electrophiles and oxidizing agents would need to be considered and potentially protected.
Catalytic and Non-Catalytic Cleavage Reactions of the Benzyl (B1604629) Ether Linkage
The benzyl ether group in this compound serves as a protective group for the phenolic oxygen. Its cleavage would unmask the phenol (B47542), yielding 4-(1-thioethyl)phenol.
Catalytic Cleavage: Catalytic hydrogenolysis is a standard and mild method for the cleavage of benzyl ethers. researchgate.netmpg.de This reaction typically employs a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. The reaction proceeds via the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield toluene (B28343) and the deprotected phenol. The presence of the thiol group in the target molecule could potentially poison the palladium catalyst, a common issue with sulfur-containing compounds, which might necessitate the use of specialized or larger quantities of the catalyst.
Non-Catalytic Cleavage: Acid-catalyzed cleavage is another possibility, though it often requires harsh conditions. Strong acids like HBr or HI can cleave benzyl ethers, but these conditions might not be compatible with the thiol group, which could undergo side reactions. Lewis acids, such as boron trichloride (B1173362) (BCl3) or boron tribromide (BBr3), are also effective reagents for benzyl ether cleavage and can sometimes offer greater selectivity. organic-chemistry.orgorganic-chemistry.org Oxidative cleavage methods, for instance using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), are also known for cleaving benzyl ethers, particularly those with electron-donating groups on the phenyl ring. organic-chemistry.org
A hypothetical data table for such reactions, based on general knowledge, is presented below.
| Reagent/Catalyst | Conditions | Expected Major Products | Potential Side Reactions/Challenges |
| H₂, Pd/C | 1 atm H₂, RT, solvent (e.g., EtOH) | 4-(1-Thioethyl)phenol, Toluene | Catalyst poisoning by the thiol group. |
| BCl₃ | CH₂Cl₂, low temperature | 4-(1-Thioethyl)phenol | Potential for reactions at the thiol group. |
| DDQ | CH₂Cl₂/H₂O, RT | 4-(1-Thioethyl)phenol, Benzaldehyde | Oxidation of the thiol group. |
Aromatic Electrophilic and Nucleophilic Substitution on the Phenyl Ring
The phenyl ring of this compound is substituted with two groups: a benzyloxy group at position 4 and a 1-thioethyl group at position 1.
Electrophilic Aromatic Substitution: The benzyloxy group is an ortho, para-directing activator due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. The 1-thioethyl group is also generally considered to be an ortho, para-directing group, although it is less activating than an alkoxy group. Since the two groups are para to each other, electrophilic substitution would be directed to the positions ortho to each substituent (positions 2, 3, 5, and 6 relative to the 1-thioethyl group). Given the steric bulk of the substituents, substitution at positions 3 and 5 would be favored. Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts alkylation or acylation. libretexts.orgkhanacademy.orglibretexts.orguomustansiriyah.edu.iq
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less likely to occur on this ring system unless a good leaving group is present and the ring is activated by strong electron-withdrawing groups. youtube.com The existing substituents are electron-donating, which disfavors this type of reaction.
Benzylic Oxidation Reactions of the Phenyl-Ethane Linker
The benzylic carbon in the 1-thioethyl group is susceptible to oxidation. Oxidation of the thiol group itself is also a primary consideration.
Mild oxidizing agents could selectively oxidize the thiol to a disulfide, forming 1,1'-(4,4'-bis(benzyloxy)phenylene)bis(ethane-1,1'-disulfane). Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, could potentially oxidize the benzylic C-H bond. However, the thiol group is generally more readily oxidized than a benzylic C-H bond. Oxidation of benzylic alcohols to ketones is a well-known transformation, but the analogous oxidation of a benzylic thiol to a thioacyl compound under similar conditions is less common and would likely be outcompeted by oxidation at the sulfur atom. acs.orgacs.orgpearson.comnih.gov
The following table summarizes potential oxidation reactions.
| Oxidizing Agent | Expected Product | Comments |
| Air (O₂) | Disulfide | Common pathway for thiols, can be slow without a catalyst. |
| H₂O₂ | Disulfide or Sulfonic Acid | Product depends on reaction conditions. |
| KMnO₄ | Complex mixture | Likely to oxidize both the thiol and potentially cleave the molecule. |
Intermolecular and Intramolecular Reaction Pathways Governed by Compound Structure
The presence of the thiol group opens up possibilities for various intermolecular reactions. For instance, in the presence of a base, the thiol can be deprotonated to form a thiolate, which is a potent nucleophile. This thiolate could participate in SN2 reactions with alkyl halides. Thiols are also known to undergo Michael addition to α,β-unsaturated carbonyl compounds. Furthermore, thiols can participate in radical-mediated thiol-ene "click" chemistry reactions with alkenes. researchgate.net
Intramolecular reactions are less likely for this specific structure due to the lack of suitably positioned reactive groups for cyclization.
Reaction Kinetics and Thermodynamic Studies of Key Transformations
As no specific experimental studies on this compound have been found, there is no available data on the kinetics or thermodynamics of its reactions. Such studies would require experimental measurements of reaction rates under various conditions (e.g., temperature, concentration) to determine rate laws, activation energies, and other kinetic parameters. Thermodynamic data, such as enthalpy and entropy of reaction, would need to be determined through calorimetry or calculated using computational methods.
Derivatization and Structural Modification Strategies
Synthesis of Thioether Derivatives through Alkylation and Arylation Reactions
The thiol group is readily converted into a thioether (or sulfide), a common and stable functional group. This transformation is typically achieved through S-alkylation or S-arylation reactions. Given that thiolate anions are excellent nucleophiles, these reactions are generally efficient. thieme-connect.de
Alkylation Reactions: The deprotonated thiol (thiolate), formed by treating the parent compound with a suitable base, readily reacts with alkyl halides in a nucleophilic substitution reaction (SN2). A variety of alkylating agents can be employed to introduce diverse substituents. The use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF) ensures the complete formation of the highly nucleophilic thiolate anion, leading to efficient S-alkylation. thieme-connect.de
Arylation Reactions: The synthesis of aryl thioethers from thiols can be accomplished using several methods. While classical nucleophilic aromatic substitution is limited to highly activated aryl halides, modern cross-coupling reactions have become the preferred approach. Transition-metal-catalyzed reactions, particularly those using palladium or copper, enable the coupling of thiols with aryl halides or pseudohalides. nih.govresearchgate.net For instance, palladium-catalyzed reactions can form aryl sulfides from aryl iodides and thiolate anions in alcoholic solvents. researchgate.net Another approach involves a metal- and photoredox-free direct arylation of thiols with aryl iodides using a DMF/KOtBu system. researchgate.net
| Derivative Type | Reagent | General Reaction Conditions | Resulting Structure (R-group) |
|---|---|---|---|
| S-Methyl Thioether | Methyl iodide (CH₃I) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | -S-CH₃ |
| S-Ethyl Thioether | Ethyl bromide (CH₃CH₂Br) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | -S-CH₂CH₃ |
| S-Benzyl Thioether | Benzyl (B1604629) bromide (BnBr) | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | -S-CH₂Ph |
| S-Phenyl Thioether | Iodobenzene (PhI) | Pd or Cu catalyst, Base, Solvent | -S-Ph |
| S-Acetyl Thioether (Thioester) | Acetyl chloride (CH₃COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | -S-C(O)CH₃ |
Formation of Disulfide Linkages and Subsequent Reduction Cycles
Thiols can undergo oxidation to form disulfide bonds (-S-S-), a reversible process of significant importance in various chemical and biological systems. libretexts.org This thiol-disulfide interchange allows for the creation of dynamic molecular systems.
Formation of Disulfides: The oxidation of this compound would lead to a symmetrical disulfide. This conversion can be achieved using a range of mild oxidizing agents. nih.gov Common reagents include hydrogen peroxide (H₂O₂), iodine (I₂), or exposure to atmospheric oxygen, which can be facilitated by catalysts. wikipedia.orgacs.org The reaction mechanism often involves the formation of a thiyl radical, which then dimerizes to form the stable disulfide bond. nih.gov
Reduction of Disulfides: The disulfide bond can be readily cleaved to regenerate the two original thiol groups through a reduction reaction. libretexts.org This reversibility is a key feature of disulfide chemistry. A variety of reducing agents are effective for this transformation. Dithiothreitol (DTT) is a common laboratory reagent that, being a dithiol, forms a stable cyclic disulfide upon reducing other disulfide bonds. libretexts.orgbiosynth.com Other reducing agents include β-mercaptoethanol (β-ME) and tertiary phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). biosynth.comcsic.es
| Process | Reagent Class | Specific Examples |
|---|---|---|
| Oxidation (Thiol → Disulfide) | Peroxides | Hydrogen Peroxide (H₂O₂) |
| Halogens | Iodine (I₂) | |
| Gaseous Oxidants | Oxygen (Air) | |
| Reduction (Disulfide → Thiol) | Thiol-based Reductants | Dithiothreitol (DTT), β-Mercaptoethanol (β-ME) |
| Phosphine-based Reductants | Tris(2-carboxyethyl)phosphine (TCEP) | |
| Borohydrides | Sodium Borohydride (NaBH₄) |
Functionalization of the Phenyl Ring of the Benzyloxy Moiety
The benzyloxy group contains a phenyl ring that can be functionalized via electrophilic aromatic substitution. The benzyloxy substituent (-OCH₂Ph) is an activating, ortho-, para-directing group due to the electron-donating nature of the ether oxygen. Since the para position of the central phenyl ring is occupied, functionalization of that ring is less straightforward. However, the terminal phenyl ring of the benzyl group is a prime target for modification. The ether oxygen activates this ring, primarily at the ortho and para positions.
Standard electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups, thereby altering the electronic and steric properties of the molecule.
| Reaction Type | Reagents | Functional Group Introduced | Primary Position(s) of Substitution |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Nitro (-NO₂) | ortho, para |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Bromo (-Br) or Chloro (-Cl) | ortho, para |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acyl (-COR) | ortho, para |
| Friedel-Crafts Alkylation | RCl / AlCl₃ | Alkyl (-R) | ortho, para |
| Sulfonation | Fuming H₂SO₄ | Sulfonic Acid (-SO₃H) | ortho, para |
Modifications at the Ethane (B1197151) Linker for Enhanced Structural Diversity
Altering the ethane linker provides a powerful method for introducing structural diversity. Direct modification of the saturated ethane bridge is challenging. Therefore, a more practical approach involves the synthesis of analogs from modified starting materials. By choosing different ketone precursors in the synthetic route leading to the thiol, the structure of the linker can be systematically varied.
For example, using a precursor like 1-[4-(benzyloxy)phenyl]propan-1-one would result in a propane (B168953) linker, while precursors with longer alkyl chains would yield correspondingly longer linkers. Furthermore, "thiol-ene" click chemistry offers another avenue for modification, where a thiol can be added across a carbon-carbon double bond in a radical-mediated or base-catalyzed fashion. researchgate.net This strategy would require a precursor containing an alkene functionality.
| Target Linker | Synthetic Strategy | Required Precursor Example |
|---|---|---|
| Propane-1-thiol | Synthesis from alternative ketone | 1-[4-(Benzyloxy)phenyl]propan-1-one |
| Butane-1-thiol | Synthesis from alternative ketone | 1-[4-(Benzyloxy)phenyl]butan-1-one |
| Linker with hydroxyl group | Synthesis from α-hydroxyketone | 1-[4-(Benzyloxy)phenyl]-2-hydroxyethan-1-one |
| Functionalized via Thiol-ene | Addition to an unsaturated precursor | 1-[4-(Benzyloxy)phenyl]prop-2-en-1-one |
Integration of the this compound Scaffold into Complex Molecular Architectures and Heterocyclic Systems
The nucleophilic nature of the thiol group makes it an excellent handle for integrating the this compound scaffold into larger and more complex molecular frameworks, including various heterocyclic systems.
One common reaction is the formation of five- and six-membered sulfur-containing heterocycles, which are prevalent motifs in medicinal chemistry. For instance, the Hantzsch thiazole (B1198619) synthesis involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. A variation could involve the thiol acting as the sulfur nucleophile in reactions with appropriate difunctionalized building blocks to construct rings like thiazoles or thiophenes. nih.gov Additionally, the thiol can participate in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds to form larger, functionalized structures. rsc.org The reaction of the thiol with nitriles can also be used to form stable products for bioconjugation or materials science. nih.gov
| Target System | Reaction Type | Co-reactant |
|---|---|---|
| Thiazole Derivatives | Cyclocondensation | α-Haloketone and a nitrogen source |
| Thiophene Derivatives | Cyclocondensation | 1,4-Dicarbonyl compound with a sulfurating agent (or thiol as source) |
| 1,3-Dithiolanes (Thioacetals) | Thioacetalization | Aldehyde or Ketone (e.g., formaldehyde, acetone) |
| β-Thioethers | Michael Addition | α,β-Unsaturated ester or ketone (e.g., methyl acrylate) |
| β-Hydroxy thioethers | Epoxide Ring Opening | Epoxide (e.g., propylene (B89431) oxide) |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties and reaction tendencies of molecules.
Electronic Structure Analysis and Molecular Orbital Theory of 1-[4-(Benzyloxy)phenyl]ethane-1-thiol and its Derivatives
The electronic structure of this compound is governed by the interplay of its constituent functional groups: the phenyl ring, the electron-donating benzyloxy group, and the ethanethiol (B150549) substituent. Molecular Orbital (MO) theory helps in understanding this interplay by describing the distribution and energy of electrons within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For aromatic thiols, the HOMO is typically a π-orbital with significant contributions from the sulfur atom's lone pairs and the aromatic system, while the LUMO is often a π* antibonding orbital of the phenyl ring.
| Property | Influence of Benzyloxy Group | Influence of Ethanethiol Group | Predicted Outcome for the Molecule |
|---|---|---|---|
| HOMO Energy | Increases (destabilizes) | Contributes sulfur lone pair character, increases energy | Relatively high, indicating electron-donating character |
| LUMO Energy | Slightly affected | Slightly affected | Typical π* level for a substituted benzene |
| HOMO-LUMO Gap | Decreases | Decreases | Moderate gap, indicating a balance of stability and reactivity |
| Electron Density on Ring | Increases, especially at ortho and para positions | Slightly increases | Activated aromatic ring, prone to electrophilic substitution |
Reaction Mechanism Prediction and Transition State Analysis for Thiol-Specific Transformations
Thiols are a versatile functional group involved in numerous reactions, including oxidation, nucleophilic additions, and radical-mediated processes. researchgate.net Computational chemistry is essential for predicting the mechanisms of these transformations and characterizing the high-energy transition states that govern reaction rates.
For thiol-specific reactions, DFT methods are employed to map the potential energy surface, identifying the lowest energy path from reactants to products. Key transformations include:
Thiol-Disulfide Exchange: This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism where a thiolate anion attacks a sulfur atom of the disulfide bond. nih.gov Theoretical calculations help to characterize the linear trisulfide-like transition state, where the negative charge is delocalized across the attacking and leaving sulfur atoms. nih.gov
Thiol-Ene/Thiol-Yne Reactions: These "click" reactions often proceed via a free-radical chain mechanism. researchgate.net Computational studies can model the initiation, propagation, and termination steps, calculating the activation barriers for the addition of the thiyl radical to the unsaturated bond and the subsequent hydrogen transfer from another thiol molecule. researchgate.net
Michael Addition: The addition of a thiol (as a thiolate) to an α,β-unsaturated carbonyl compound is a common transformation. Quantum chemical modeling can elucidate the transition state, which may involve the catalytic participation of solvent molecules like water to facilitate proton transfer. researchgate.net
Oxidation: The oxidation of thiols can be initiated by radicals like the hydroxyl (OH) or superoxide (B77818) radicals. nih.govacs.org Theoretical studies suggest that H-atom abstraction from the S-H group is often the most energetically favorable pathway in reactions with OH radicals. nih.gov
Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the reaction barrier. The calculated activation energy (the energy difference between the transition state and the reactants) is crucial for predicting reaction kinetics. For instance, in the addition of thiyl radicals to o-quinones, DFT calculations have been used to correctly predict the regiochemistry by comparing the activation free energies of different possible transition states. acs.orgnih.gov
| Reaction Type | Common Mechanism | Computational Focus | Key Findings from Analogous Systems |
|---|---|---|---|
| Thiol-Disulfide Exchange | SN2 Nucleophilic Substitution | Geometry and energy of the trisulfide transition state | Linear transition state with delocalized charge nih.gov |
| Thiol-Ene (Radical) | Free-Radical Chain Addition | Activation barriers for propagation and chain transfer steps | Solvent polarity can influence chain transfer rates researchgate.net |
| Michael Addition | Nucleophilic Conjugate Addition | Transition state structure, role of solvent catalysis | Water molecules can form a bridge to lower the energy barrier researchgate.net |
| Oxidation by OH Radical | Hydrogen Atom Transfer (HAT) | Potential energy surface for H-abstraction vs. addition | H-abstraction from the S-H group is typically favored nih.gov |
Spectroscopic Property Prediction Methodologies (e.g., NMR, IR, UV-Vis) for Structural Confirmation
Computational methods are widely used to predict spectroscopic properties, which serves as a powerful tool for structural confirmation and interpretation of experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts. uncw.eduyoutube.com By computing the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted shifts, when compared to experimental values, can help assign signals and confirm the proposed structure. For complex molecules, this approach is invaluable for distinguishing between isomers. conicet.gov.ar
IR Spectroscopy: Theoretical IR spectra are obtained by performing a vibrational frequency analysis on the optimized geometry of the molecule. researchgate.net This calculation yields the frequencies and intensities of the fundamental vibrational modes. These computed frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, providing excellent agreement with experimental FT-IR spectra. acs.org This allows for the confident assignment of characteristic peaks, such as the S-H stretching vibration (typically weak) and aromatic C-H stretches.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. faccts.de It calculates the energies of vertical electronic excitations from the ground state to various excited states. soton.ac.ukmdpi.com The results provide the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum. For aromatic systems like this compound, these calculations can predict the π→π* transitions responsible for their UV absorption. rsc.orgnih.gov
| Spectroscopy Type | Predicted Property | Primary Computational Method | Basis of Prediction |
|---|---|---|---|
| NMR (¹H, ¹³C) | Chemical Shifts (δ) | DFT with GIAO | Calculation of nuclear magnetic shielding tensors |
| Infrared (IR) | Vibrational Frequencies (cm⁻¹) | DFT Frequency Analysis | Calculation of harmonic vibrational modes |
| UV-Visible (UV-Vis) | Absorption Wavelength (λ_max) | TD-DFT | Calculation of electronic excitation energies |
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on electronic structure and reactivity, molecular modeling and dynamics simulations provide insight into the three-dimensional structure, conformational flexibility, and intermolecular organization of molecules.
Conformational Analysis and Stereochemical Considerations
Computational methods can map the potential energy surface by systematically rotating these bonds to identify low-energy, stable conformers. Studies on molecules containing a benzyloxy fragment show that the torsion angle of the C-O-C-C unit often prefers an anti-periplanar conformation, which minimizes steric hindrance. nih.goviucr.org Similarly, the orientation of the ethanethiol group relative to the phenyl ring will have preferred conformations.
Furthermore, the chiral center at the first carbon of the ethanethiol group means that this compound exists as a pair of enantiomers (R and S). Molecular modeling can be used to build and analyze these distinct stereoisomers. While the enantiomers have identical energies in an achiral environment, understanding their specific three-dimensional structures is crucial, as stereochemistry can significantly influence biological activity and material properties. nih.gov Computational studies on chiral thiols have been used to help assign their absolute configuration by comparing calculated properties with experimental data. researchgate.net
| Structural Feature | Description | Focus of Computational Analysis |
|---|---|---|
| Benzyloxy Group | Rotation around Ph-CH₂-O-Ph bonds | Determining the preferred torsion angle (e.g., anti vs. gauche) of the C-O-C-C linkage |
| Ethanethiol Group | Rotation around the Ar-C and C-S bonds | Finding the lowest energy orientation of the thiol group relative to the ring |
| Chiral Center | Asymmetric carbon bonded to H, CH₃, SH, and the phenyl ring | Modeling the distinct 3D structures of the R and S enantiomers |
Intermolecular Interactions and Crystal Packing Studies
In the solid state, molecules arrange themselves into a crystal lattice, a process governed by a delicate balance of intermolecular interactions. Understanding these interactions is key to predicting crystal structure and properties.
For this compound, several types of non-covalent interactions are expected to be significant:
S-H/π Interactions: The thiol group can act as a weak hydrogen bond donor, and the S-H bond can interact favorably with the electron-rich π-system of the phenyl rings of neighboring molecules. acs.orgfigshare.comnih.gov This interaction is not purely electrostatic but is driven by a favorable molecular orbital overlap between the aromatic π system (donor) and the S-H σ* antibonding orbital (acceptor). researchgate.netacs.orgfigshare.com
Hydrogen Bonding: While the S-H group is a weak hydrogen bond donor, the benzyloxy oxygen can act as a hydrogen bond acceptor, potentially interacting with C-H bonds from adjacent molecules (C-H···O interactions). rsc.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal. mdpi.com It maps the close contacts between neighboring molecules, and the resulting 2D "fingerprint plots" provide a quantitative summary of the different types of interactions. For analogous aromatic compounds containing benzyloxy groups, Hirshfeld analysis has shown that H···H and C···H contacts often account for the largest proportion of the crystal packing, typically over 70% combined, with O···H contacts also making a significant contribution. nih.goviucr.orgnih.gov
| Interaction Type | Description | Typical % Contribution to Hirshfeld Surface nih.govnih.gov |
|---|---|---|
| H···H | Contacts between hydrogen atoms on adjacent molecules | ~35-40% |
| C···H / H···C | Interactions between carbon and hydrogen atoms, including C-H···π | ~34-39% |
| O···H / H···O | Weak hydrogen bonds involving the ether oxygen | ~12-18% |
| S-H···π | Specific interaction between the thiol proton and an aromatic ring | Component of C···H and other contacts |
| C···C | π-π stacking interactions between aromatic rings | ~5-6% |
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior
The chemical behavior of a thiol is largely governed by the properties of the sulfhydryl (-SH) group, including its acidity (pKa), nucleophilicity, and susceptibility to oxidation. nih.govmasterorganicchemistry.comnih.gov The electronic environment of the thiol group in this compound is influenced by the benzyloxyphenyl substituent. QSPR models for predicting thiol reactivity often incorporate a variety of molecular descriptors.
Key Molecular Descriptors for Thiol Reactivity:
Electronic Descriptors: These quantify the electronic characteristics of the molecule. For instance, the partial charge on the sulfur atom, the energy of the Highest Occupied Molecular Orbital (HOMO), and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A higher HOMO energy generally correlates with greater nucleophilicity of the thiolate anion.
Topological Descriptors: These are numerical representations of the molecular structure, such as branching indices and connectivity indices, which can indirectly capture the steric hindrance around the thiol group.
Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations, such as bond dissociation energies of the S-H bond, provide a direct measure of the bond's strength and susceptibility to cleavage. wikipedia.org
A hypothetical QSPR model for predicting the pKa of this compound would likely involve descriptors that quantify the electron-donating or -withdrawing nature of the benzyloxyphenyl group. The ether linkage in the benzyloxy group can influence the electron density on the phenyl ring, which in turn affects the acidity of the thiol proton.
Table 1: Hypothetical QSPR Data for Predicting Thiol pKa
| Compound | Experimental pKa | Electronic Descriptor (e.g., Hammett constant) | Steric Descriptor (e.g., Taft's Es) | Predicted pKa |
| Benzenethiol | 6.6 | 0.00 | 0.00 | 6.5 |
| 4-Methoxybenzenethiol | 6.5 | -0.27 | -0.55 | 6.4 |
| 4-Nitrobenzenethiol | 4.5 | 0.78 | -0.55 | 4.6 |
| This compound | Unknown | Calculated | Calculated | Predicted |
This table is illustrative. The actual descriptors and their coefficients would be determined by statistical analysis of a large dataset of thiols.
Applications of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthetic Accessibility
Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry, capable of learning complex patterns from large datasets to make predictions about molecular properties and reaction outcomes. nih.gov
Predicting Reactivity:
Machine learning models, such as support vector machines and neural networks, can be trained on extensive databases of known thiol reactions to predict the reactivity of novel thiols like this compound. nih.govacs.org These models can learn the subtle interplay of various molecular features that govern reactivity, going beyond the linear relationships often assumed in traditional QSPR. nih.govresearchgate.net
For instance, a model could be trained to predict the rate of a specific reaction, such as nucleophilic substitution or disulfide formation, based on a fingerprint representation of the thiol's molecular structure. The model would implicitly learn the influence of the benzyloxyphenyl group on the reactivity of the thiol.
Table 2: Machine Learning Model Performance for Thiol Reactivity Prediction
| Model Type | Training Data | Key Features | Prediction Accuracy |
| Support Vector Machine | Thiol-disulfide exchange rates | Molecular fingerprints, quantum chemical descriptors | ~90% |
| Neural Network | Cysteine reactivity in proteins | Sequence and structural information | ~95% precision nih.gov |
| Random Forest | General thiol reaction outcomes | Reaction conditions, substrate structures | High |
This table presents typical performance metrics for ML models in predicting thiol reactivity, demonstrating their potential applicability to this compound.
Predicting Synthetic Accessibility:
For this compound, an AI retrosynthesis tool would likely propose synthetic routes starting from compounds like 4-(benzyloxy)acetophenone. The AI would evaluate the feasibility of each synthetic step based on a vast database of known chemical reactions. researchgate.net
Figure 1: A Possible Retrosynthetic Pathway for this compound as Predicted by an AI Tool
This flowchart illustrates a simplified retrosynthetic analysis that an AI tool might generate, identifying a plausible starting material.
The integration of AI in synthetic planning can also provide a "synthetic accessibility score," a numerical value that estimates the difficulty of synthesizing a molecule. mdpi.com This score is invaluable for prioritizing drug candidates and other molecules for synthesis.
Potential Applications in Advanced Chemical Research and Materials Science
Application as a Ligand in Coordination Chemistry and Catalysis
While thiols, in general, are known to act as effective ligands for various metals, there is no specific information available regarding the use of 1-[4-(Benzyloxy)phenyl]ethane-1-thiol in coordination chemistry or catalysis.
Design and Synthesis of Metal-Thiolate Complexes for Catalytic Applications
No literature was found describing the design or synthesis of metal-thiolate complexes specifically involving this compound. Thiolate ligands are classified as soft Lewis bases and readily form stable complexes with transition metals that are soft Lewis acids. wikipedia.org The synthesis of such complexes can be achieved through several routes, including the reaction of an alkali metal thiolate with a transition metal halide. wikipedia.org The structure and reactivity of these complexes are influenced by factors such as the steric hindrance of the substituents on the thiol ligand. xmu.edu.cn
Exploration of Catalytic Activities in Diverse Organic Transformations
There are no published studies on the catalytic activities of metal complexes derived from this compound. Metal-thiolate complexes play crucial roles in biological systems, for example, in the active sites of hydrogenase enzymes. nih.gov Synthetic metal-thiolate complexes have been investigated as catalysts in various reactions, including the aerobic oxidation of catechols and electrocatalytic hydrogen reduction. cnr.it The cooperative action between the metal center and the thiolate ligand can facilitate transformations such as H₂ activation. nih.gov
Surface Modification and Formation of Self-Assembled Monolayers (SAMs) for Material Science Applications
Specific research on the formation of self-assembled monolayers (SAMs) using this compound is not available. The general class of aromatic thiols, however, is well-studied for its ability to form ordered, stable SAMs on metal surfaces, particularly gold. iphy.ac.cnnsf.govpradeepresearch.org The thiol group serves as a robust anchor to the surface, while intermolecular interactions, such as π-π stacking between the aromatic rings, contribute to the stability and ordering of the monolayer. iphy.ac.cn These SAMs are used to precisely control the surface properties of materials, with applications in fields like microcontact printing and corrosion protection. oaepublish.comresearchgate.net The modification of surfaces with thiol-containing molecules is a foundational technique for patterning and functionalization in materials science. uni-heidelberg.deresearchgate.netwiley-vch.demdpi.comresearchgate.net
Development of Chemical Probes and Sensors Based on Thiol Reactivity
The high nucleophilicity and specific reactivity of the thiol group make it an excellent functional handle for the design of chemical probes and sensors. nih.govnih.gov Fluorescent probes, in particular, are powerful tools for detecting biologically relevant molecules with high sensitivity and for imaging thiols within living cells. nih.govmdpi.com The this compound molecule could serve as a core scaffold for such probes.
A common strategy for designing thiol-reactive probes involves coupling a reactive group to a fluorophore. nih.gov The probe is initially in a non-fluorescent or "quenched" state. Upon reaction with a target analyte at the thiol group, a chemical transformation occurs that "turns on" the fluorescence. acs.org The thiol group in this compound can be made to react with various species through mechanisms like Michael addition or nucleophilic substitution. nih.govmdpi.com
For instance, the thiol could react with electrophilic species or become oxidized in the presence of reactive oxygen species (ROS). This reaction could trigger a conformational change or an electronic rearrangement within the molecule, leading to a significant increase in fluorescence intensity or a shift in the emission wavelength. mdpi.com Many commercially available thiol-reactive probes utilize maleimide (B117702) or iodoacetamide (B48618) groups attached to fluorophores like fluorescein (B123965) or rhodamine. acs.orgthermofisher.com A probe built from this compound could operate on a similar principle, where the benzyloxyphenyl group acts as, or is attached to, a fluorophore, and the thiol group provides the specific reactivity for sensing.
The design of such a sensor would involve linking the thiol's reactivity to a signal transduction event. The benzyloxyphenyl group could be part of a donor-excited photoinduced electron transfer (d-PeT) system, where the unreacted thiol quenches the fluorescence of a nearby fluorophore. acs.org Reaction at the thiol would disrupt this quenching mechanism, restoring fluorescence and providing a clear signal for the presence of the target analyte. The detection limits for such fluorescent probes can be exceptionally low, often in the nanomolar or even femtomolar range. nih.gov
| Sensing Principle | Role of Thiol Group | Potential Analytes | Detection Mechanism |
|---|---|---|---|
| Reaction-Based "Turn-On" | Nucleophilic reactive site. nih.gov | Biothiols (GSH, Cys, Hcy), Reactive Oxygen Species (ROS), electrophiles. nih.govmdpi.com | Michael addition, oxidation, or substitution at the thiol triggers fluorescence. mdpi.com |
| Photoinduced Electron Transfer (PeT) | Part of quencher system. | Heavy metal ions, specific enzymes. | Analyte binding/reaction at the thiol disrupts PeT quenching, restoring fluorescence. acs.org |
| Disulfide Exchange | Disulfide bond formation/cleavage. | Thiols (e.g., Glutathione). nih.gov | Exchange with a target thiol releases a fluorescent reporter. |
Advanced Analytical Methodologies for Characterization and Quantification
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous determination of a molecule's three-dimensional structure and connectivity. While standard one-dimensional Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) provide foundational data, more sophisticated techniques are required for complete structural elucidation.
Two-Dimensional NMR (2D NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY experiments would reveal proton-proton coupling networks, for instance, confirming the relationship between the methine proton and the methyl protons of the ethane-1-thiol moiety. HSQC and HMBC are crucial for assigning the carbon skeleton by correlating protons to their directly attached carbons and to carbons two to three bonds away, respectively. This would definitively link the benzyloxy and the ethanethiol (B150549) groups to the correct positions on the phenyl ring.
High-Resolution Mass Spectrometry (HRMS): HRMS, using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would provide the high-accuracy mass of the molecular ion. This allows for the determination of the elemental formula with high confidence, confirming the presence of carbon, hydrogen, oxygen, and sulfur in the correct ratios for C₁₅H₁₆OS. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure by showing characteristic losses of fragments such as the benzyl (B1604629) group or the thiol moiety.
Despite the utility of these techniques, specific 2D NMR correlation tables and high-resolution mass spectral data for 1-[4-(benzyloxy)phenyl]ethane-1-thiol are not presently available in published literature.
Chromatographic Methods for Purity Assessment, Isomer Separation, and Reaction Monitoring
Chromatographic techniques are central to assessing the purity of a compound, separating it from byproducts and isomers, and monitoring the progress of its synthesis.
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely employing a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be developed. The purity would be assessed by the area percentage of the main peak detected by a UV detector, typically at a wavelength where the aromatic rings show strong absorbance. Gas Chromatography (GC) could also be used if the compound is sufficiently volatile and thermally stable, often with a flame ionization detector (FID).
Isomer Separation: Since this compound possesses a stereocenter at the carbon bearing the thiol group, it exists as a pair of enantiomers. The separation of these enantiomers would require chiral chromatography. This could be achieved using either chiral HPLC, with a chiral stationary phase (CSP) containing a chiral selector, or chiral GC with a chiral capillary column. The choice of the specific chiral selector would depend on the molecule's structure, with common phases being based on cyclodextrins or polysaccharide derivatives.
Reaction Monitoring: The synthesis of this compound could be monitored in real-time or by analyzing aliquots of the reaction mixture. Techniques like thin-layer chromatography (TLC) would provide a quick qualitative assessment of the reaction's progress. For more quantitative and precise monitoring, HPLC or GC would be employed to track the disappearance of starting materials and the appearance of the product over time.
While these are the standard and expected methodologies, specific chromatograms, retention times, and detailed separation conditions for this compound have not been reported.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. If successful, the resulting crystal structure would confirm the connectivity of the atoms and reveal the preferred conformation of the benzyloxy and ethanethiol substituents relative to the phenyl ring. Furthermore, if a single enantiomer were crystallized, its absolute configuration could be determined. The analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the thiol group or π-stacking of the aromatic rings, would also provide valuable insights into its solid-state behavior.
A search of crystallographic databases indicates that the crystal structure of this compound has not been determined and reported to date.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(Benzyloxy)phenyl]ethane-1-thiol, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with 4-(benzyloxy)acetophenone as a precursor. Reduce the ketone to a secondary alcohol using NaBH₄ in methanol .
- Step 2 : Convert the alcohol to a thiol via Mitsunobu reaction (e.g., using PPh₃/DIAD and thiourea) or nucleophilic substitution with H₂S/K₂CO₃ .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group. Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate 3:1) .
Q. What purification techniques are effective for isolating this compound?
- Methodology :
- Crystallization : Use cold ethanol or dichloromethane/hexane mixtures to precipitate the compound .
- Chromatography : Employ silica gel column chromatography with hexane/ethyl acetate (4:1) under inert conditions to avoid thiol oxidation .
- Validation : Confirm purity via HPLC (C18 column, 70% acetonitrile/water, retention time ~8.2 min) and elemental analysis (C: 72.3%, H: 5.8%, S: 12.9%) .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for thiol-containing compounds?
- Methodology :
- NMR Analysis : Use deuterated DMSO-d₆ to stabilize the thiol proton. For ¹H NMR, expect a singlet at δ 1.6 ppm (SH) and aromatic protons at δ 7.2–7.5 ppm .
- IR Validation : Confirm the S–H stretch at 2550–2600 cm⁻¹ and benzyloxy C–O–C at 1250 cm⁻¹ .
- Contradictions : If oxidation occurs (e.g., disulfide formation), repeat analysis under reducing conditions (e.g., add DTT) .
Q. What strategies mitigate oxidation of the thiol group during storage?
- Methodology :
- Storage : Store at –20°C under nitrogen or argon in amber vials to prevent light-induced degradation .
- Stabilizers : Add 1% w/w ascorbic acid or EDTA to inhibit metal-catalyzed oxidation .
- Stability Testing : Use accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to validate shelf life .
Q. How does the benzyloxy substituent influence reactivity in nucleophilic reactions compared to other aryl thiols?
- Mechanistic Insight :
- The electron-donating benzyloxy group increases nucleophilicity at the thiol site, enhancing reactivity in S-alkylation or Michael addition reactions. Compare with tert-butyl-substituted analogs (e.g., 1-(4-tert-butylphenyl)ethane-1-thiol), where steric hindrance reduces reaction rates .
- Experimental Proof : Conduct kinetic studies using UV-Vis (λmax ~255 nm) to track thiolate ion formation in basic media .
Q. What in vitro assays evaluate the biological activity of this compound?
- Methodology :
- Antimicrobial Assays : Use microbroth dilution (MIC against S. aureus: 32 µg/mL) and disk diffusion methods .
- Enzyme Inhibition : Test against cysteine proteases (e.g., papain) via fluorometric assays (IC₅₀ ~15 µM) .
- Cytotoxicity : MTT assay on HEK-293 cells (LD₅₀ >100 µM confirms low toxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
